
CID 88011477
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanedioic acid, lead(2+) salt (1:1), also known as lead sebacate, is a chemical compound formed by the reaction of decanedioic acid with lead. Decanedioic acid, commonly referred to as sebacic acid, is a dicarboxylic acid with the formula HOOC(CH₂)₈COOH. Lead(2+) salt indicates that lead is in the +2 oxidation state. This compound is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid, lead(2+) salt (1:1) typically involves the reaction of decanedioic acid with a lead(2+) source, such as lead(II) acetate or lead(II) oxide. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the salt.
Industrial Production Methods
In industrial settings, the production of decanedioic acid, lead(2+) salt (1:1) involves large-scale reactions where decanedioic acid is reacted with lead(II) acetate in a reactor. The reaction mixture is then filtered to remove any unreacted materials, and the product is purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
Decanedioic acid, lead(2+) salt (1:1) can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized to higher oxidation states under specific conditions.
Reduction: The lead(2+) ion can be reduced to metallic lead or lower oxidation states.
Substitution: The lead ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Metal salts such as sodium chloride (NaCl) or potassium nitrate (KNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) or other lead oxides.
Reduction: Metallic lead (Pb) or lead(I) compounds.
Substitution: Formation of new metal salts with decanedioic acid.
Applications De Recherche Scientifique
Decanedioic acid, lead(2+) salt (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Investigated for its potential use in medical treatments, although its toxicity limits its applications.
Industry: Employed in the production of lubricants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of decanedioic acid, lead(2+) salt (1:1) involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to cellular damage and toxicity. The pathways involved include oxidative stress, disruption of calcium homeostasis, and interference with neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanedioic acid, zinc salt (11): Similar in structure but uses zinc instead of lead.
Decanedioic acid, calcium salt (11): Uses calcium as the metal ion.
Decanedioic acid, magnesium salt (11): Uses magnesium as the metal ion.
Uniqueness
Decanedioic acid, lead(2+) salt (1:1) is unique due to the presence of lead, which imparts specific properties such as high density and toxicity. These properties make it suitable for specialized industrial applications but also limit its use in biological and medical fields due to safety concerns.
Propriétés
Formule moléculaire |
C10H18O4Pb |
|---|---|
Poids moléculaire |
409 g/mol |
InChI |
InChI=1S/C10H18O4.Pb/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |
Clé InChI |
QFZWDSDHWMFXTJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCC(=O)O.[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
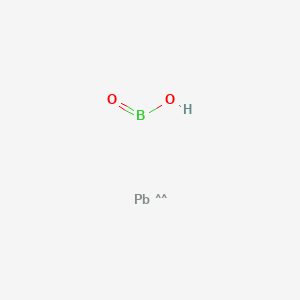
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
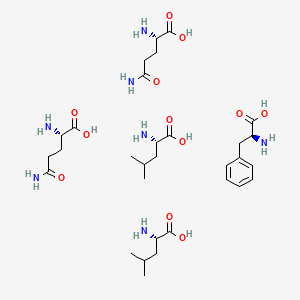

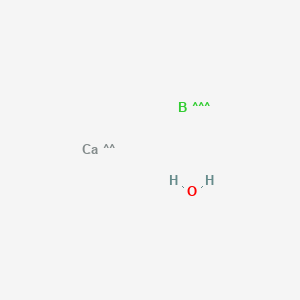


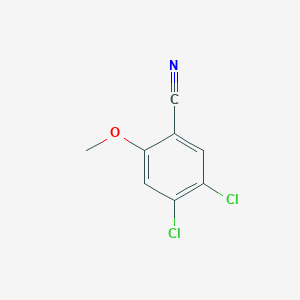
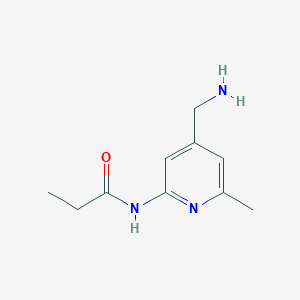
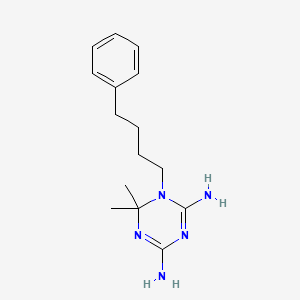
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)

